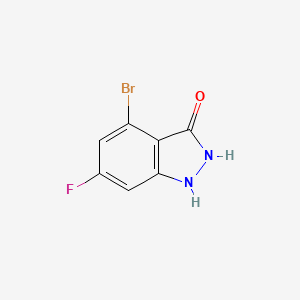

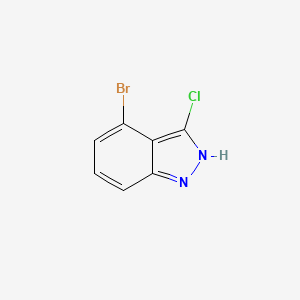

4-溴-3-氯-1H-吲唑

描述

The compound "4-bromo-3-chloro-1H-indazole" is a halogenated indazole, a heterocyclic aromatic organic compound featuring a pyrrole ring fused to a benzene ring. Indazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine substituents on the indazole core can significantly influence the compound's reactivity and physical properties, making it a potentially valuable intermediate for further chemical transformations.

Synthesis Analysis

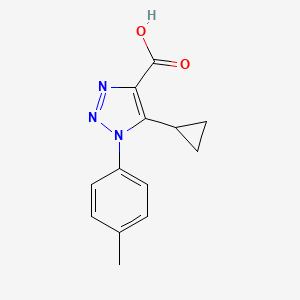

The synthesis of halogenated indazoles is not directly discussed in the provided papers. However, similar halogenated heterocycles, such as 5-bromoindazole-3-carboxylic acid methylester, have been synthesized from their respective acids through various routes, including amide and nitrile pathways . The synthesis of halogenated triazoles and oxazoles, which are structurally related to indazoles, involves the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) . These methods could potentially be adapted for the synthesis of 4-bromo-3-chloro-1H-indazole by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

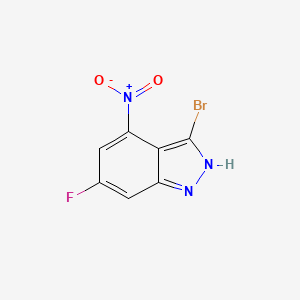

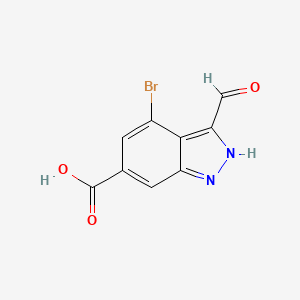

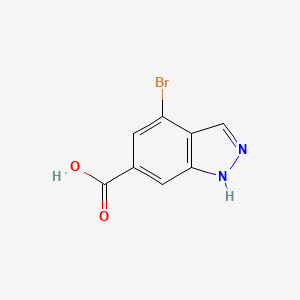

The molecular structure of halogenated heterocycles is crucial for understanding their reactivity and physical properties. X-ray diffraction studies provide detailed information about bond lengths, angles, and the overall geometry of the molecule . For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined, revealing two symmetry-independent molecules with no significant differences in their bond lengths and angles . Such structural analyses are essential for the rational design of new compounds and for predicting their reactivity.

Chemical Reactions Analysis

Halogenated indazoles can undergo various chemical reactions, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. For example, the palladium-catalyzed cross-coupling reactions of 4-bromomethyl-2-chlorooxazole have been used to synthesize a range of 2,4-disubstituted oxazoles . Similarly, bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been employed for the regioselective synthesis of poly-substituted triazoles . These methodologies could be applied to 4-bromo-3-chloro-1H-indazole to introduce various substituents at the nitrogen or carbon atoms of the indazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazoles are influenced by the nature and position of the halogen substituents. The presence of bromine and chlorine atoms can affect the compound's boiling point, melting point, solubility, and stability. Halogen bonding, dipolar interactions, and the potential for tautomerism can also play a role in the compound's behavior in different environments . For instance, the tautomerism of triazoles, which is analogous to potential tautomeric forms in indazoles, has been studied using NMR experiments . These properties are important for the practical application of the compound in chemical synthesis and pharmaceutical development.

科学研究应用

医药应用

含吲唑的杂环化合物具有广泛的医药应用。 它们被用作抗高血压、抗癌、抗抑郁、抗炎和抗菌剂 .

磷酸肌醇3-激酶δ抑制剂

吲唑可用作磷酸肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸系统疾病 .

1H-和2H-吲唑的合成

该化合物用于合成1H-和2H-吲唑。 策略包括过渡金属催化反应、还原环化反应以及通过连续形成C–N和N–N键合成2H-吲唑 .

Lenacapavir的合成

7-溴-4-氯-1H-吲唑-3-胺,4-溴-3-氯-1H-吲唑的衍生物,用于合成Lenacapavir,一种用于治疗HIV-1感染的强效衣壳抑制剂 .

Lenacapavir杂环片段的大规模生产

该化合物用于一种新的方法,从廉价的2,6-二氯苯腈合成7-溴-4-氯-1H-吲唑-3-胺。 这种合成方法利用了包括区域选择性溴化和与肼形成杂环的二步序列 .

细胞生长抑制

3-氨基-N-(4-苄基苯基)-5-氯-1H-吲唑-1-甲酰胺,4-溴-3-氯-1H-吲唑的衍生物,能够以0.041–33.6 μM范围内的GI 50值抑制细胞生长 .

作用机制

Target of Action

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

For example, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This suggests that 4-bromo-3-chloro-1H-indazole may interact with its targets through similar mechanisms.

Biochemical Pathways

The biochemical pathways affected by 4-bromo-3-chloro-1H-indazole are likely to be diverse, given the wide range of its potential targets. For instance, it may affect the phosphoinositide 3-kinase δ pathway, which plays a crucial role in cellular functions such as cell growth and survival . It may also impact the pathways regulated by CHK1, CHK2, and SGK kinases, which are involved in cell cycle control and response to DNA damage .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

The result of 4-bromo-3-chloro-1H-indazole’s action can vary depending on the specific target and the biological context. For example, when it acts as an inhibitor of phosphoinositide 3-kinase δ, it may suppress cell growth and promote cell death . When it modulates the activity of CHK1, CHK2, and SGK kinases, it may affect cell cycle progression and the cellular response to DNA damage .

Action Environment

The action of 4-bromo-3-chloro-1H-indazole can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s stability and efficacy. Moreover, the compound’s action may be influenced by the physiological state of the cells, such as their growth phase and the presence of stress signals .

安全和危害

The safety data sheet for 4-Bromo-3-chloro-1H-indazole indicates that it is hazardous . The compound has been assigned the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H315-H319-H335, indicating toxicity if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing the dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

Indazole-containing derivatives, including 4-bromo-3-chloro-1H-indazole, have a wide range of biological activities, making them of interest in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .

生化分析

Biochemical Properties

4-Bromo-3-chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 4-bromo-3-chloro-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of 4-bromo-3-chloro-1H-indazole on cells are multifaceted. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, 4-bromo-3-chloro-1H-indazole can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, 4-bromo-3-chloro-1H-indazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 4-bromo-3-chloro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcription of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-3-chloro-1H-indazole can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 4-bromo-3-chloro-1H-indazole can have sustained effects on cellular function, particularly in in vitro models. Its effects can diminish over time due to degradation and other factors .

Dosage Effects in Animal Models

The effects of 4-bromo-3-chloro-1H-indazole vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-Bromo-3-chloro-1H-indazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound. Additionally, 4-bromo-3-chloro-1H-indazole can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 4-bromo-3-chloro-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 4-bromo-3-chloro-1H-indazole can affect its activity and function, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of 4-bromo-3-chloro-1H-indazole is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The localization of 4-bromo-3-chloro-1H-indazole can determine its specific effects on cellular function .

属性

IUPAC Name |

4-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIBLSUFZJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646660 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-46-3 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)